molecular formula C15H21NO2 B2887782 2-cyclohexyl-N-(4-methoxyphenyl)acetamide

2-cyclohexyl-N-(4-methoxyphenyl)acetamide

Cat. No.: B2887782
M. Wt: 247.33 g/mol
InChI Key: SCFJMQSXUCFKPS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of sEH inhibitor-7, also known as 2-cyclohexyl-N-(4-methoxyphenyl)acetamide, is the soluble Epoxide Hydrolase (sEH) enzyme . This enzyme plays a central role in the metabolism of bioactive lipid signaling molecules .

Mode of Action

sEH inhibitor-7 interacts with its target by inhibiting the hydrolase activity of the sEH enzyme . The substrate-specific hydrolase activity of sEH converts epoxyeicosatrienoic acids (EETs) to less bioactive dihydroxyeicosatrienoic acids . The inhibition of sEH by the compound prevents this conversion, thereby preserving the beneficial effects of EETs .

Biochemical Pathways

The action of sEH inhibitor-7 affects the Arachidonic Acid (ARA) pathway . ARA is an omega-6 polyunsaturated fatty acid metabolized by various enzymes, resulting in the formation of various inflammatory mediators . The inhibition of sEH leads to an increase in EET concentrations, which mediate vasodilation, reduce inflammation, attenuate oxidative stress, and block the pathological endoplasmic reticulum (ER) stress response .

Result of Action

The inhibition of sEH by sEH inhibitor-7 has demonstrated clinical therapeutic effects in several peripheral inflammatory-related diseases . It reduces cognitive impairment, neuroinflammation, tau hyperphosphorylation pathology, and the number of amyloid plaques . It also suppresses inflammation-induced carcinogenesis and can lead to enhanced angiogenesis via increased EET concentrations .

Action Environment

Environmental factors such as exposure to cigarette smoke can influence the action, efficacy, and stability of sEH inhibitor-7 . For instance, sEH deficiency helps reduce emphysema formation after smoke exposure by alleviating endoplasmic reticulum stress response .

Biochemical Analysis

Biochemical Properties

The primary biochemical role of 2-Cyclohexyl-N-(4-methoxyphenyl)acetamide is to inhibit the activity of sEH . This inhibition prevents the conversion of EETs to their less bioactive forms, thereby maintaining higher levels of EETs in the body . EETs are known to exhibit anti-inflammatory, analgesic, and cardio-protective properties . Therefore, the interaction of this compound with sEH can have significant impacts on various biochemical reactions and pathways.

Cellular Effects

The inhibition of sEH by this compound has been shown to have various effects on cellular processes. For instance, it has been reported to enhance synaptic neurotransmission and plasticity in the mouse prefrontal cortex . It also reduces inflammation-induced carcinogenesis and can lead to enhanced angiogenesis via increased EET concentrations . These effects can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its binding to sEH, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of EETs to dihydroxyeicosatrienoic acids, leading to an increase in the levels of EETs . The increased EET levels can then exert various effects at the molecular level, including binding interactions with other biomolecules, changes in gene expression, and impacts on enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on sEH inhibition and the resulting increase in EET levels can have long-term impacts on cellular function

Dosage Effects in Animal Models

It has been shown to reduce diarrhea score, mitigate weight loss, increase feed intake, and improve survival rate in a dose-dependent manner in a model of methotrexate-induced intestinal mucositis

Metabolic Pathways

This compound is involved in the metabolic pathway of EETs, acting as an inhibitor of sEH, the enzyme responsible for the conversion of EETs to dihydroxyeicosatrienoic acids . This can affect metabolic flux and metabolite levels, particularly in relation to the levels of EETs and dihydroxyeicosatrienoic acids .

Subcellular Localization

It is known that sEH, the enzyme that this compound inhibits, is localized to both the cytosol and peroxisomes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-353603 typically involves the reaction of 2-cyclohexylacetic acid with 4-methoxyaniline under specific conditions to form the desired acetamide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of WAY-353603 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

WAY-353603 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or diols, while reduction can produce alcohols or amines .

Scientific Research Applications

WAY-353603 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on enzyme activity and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to epoxide hydrolase activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

WAY-353603 is unique in its specific inhibition of soluble epoxide hydrolase. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of WAY-353603 .

Properties

IUPAC Name

2-cyclohexyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-14-9-7-13(8-10-14)16-15(17)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFJMQSXUCFKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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